N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-16(15-5-2-1-3-6-15)20-13-14-7-11-21(12-8-14)17-18-9-4-10-19-17/h1-2,4,9-10,14-15H,3,5-8,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNBLDKOOFSOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
Similar compounds have been shown to bind to their target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can inhibit the activity of the target enzyme, leading to changes in the cell’s function .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, a piperidine moiety, and a cyclohexene carboxamide group. The structural formula can be represented as follows:
This unique combination of functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:
- Receptor Modulation : Many derivatives containing piperidine and pyrimidine structures are known to interact with neurotransmitter receptors, particularly muscarinic receptors, which are implicated in neurological diseases .
- Antifungal Activity : Compounds with similar structural features have shown antifungal properties against resistant strains like Candida auris, indicating potential applications in treating fungal infections .
- Antitumor Effects : The ability to induce apoptosis and cell cycle arrest has been documented for related compounds, suggesting that this compound may also possess anticancer properties .
Antifungal Activity
A study focused on piperidine derivatives demonstrated significant antifungal activity against clinical isolates of C. auris. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 0.97 μg/mL for the most active derivatives, indicating potent antifungal properties .
Antitumor Activity
In vitro studies have shown that similar compounds can induce apoptotic cell death in cancer cell lines. For instance, piperidine-based derivatives have been reported to disrupt cell membrane integrity and induce cell cycle arrest at specific phases, particularly the S-phase .
Case Studies
- Piperidine Derivatives Against C. auris :
- Antitumor Properties :
Summary of Findings
The biological activity of this compound is promising based on its structural analogs. Key findings include:
Comparison with Similar Compounds
Methyl 4-(N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Molecular Formula : C₂₀H₂₄N₄O₄S
- Molecular Weight : 416.5 g/mol
- Key Features : Shares the 1-(pyrimidin-2-yl)piperidin-4-yl)methyl backbone but replaces the cyclohexene carboxamide with a sulfamoyl benzoate ester.
- Implications : The sulfamoyl group may enhance hydrogen-bonding capacity, while the benzoate ester could influence lipophilicity and bioavailability .
Analogues with Modified Piperidine Substituents
2'-Fluoroortho-fluorofentanyl
4'-Methyl Acetyl Fentanyl
- Molecular Formula : C₂₂H₂₇N₂O
- Molecular Weight : 335.5 g/mol
- Key Features : Features a piperidin-4-yl moiety with 4-methylphenethyl and phenylacetamide groups.
- Application: Another opioid derivative, highlighting how piperidine-based scaffolds are exploited in CNS-targeting therapeutics .
Analogues with Heterocyclic Replacements
N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
Goxalapladib
- Molecular Formula : C₄₀H₃₉F₅N₄O₃
- Molecular Weight : 718.8 g/mol
- Key Features : Incorporates a piperidin-4-yl group within a larger naphthyridine-acetamide framework.
- Application : Investigated for atherosclerosis treatment; demonstrates how extended aromatic systems (e.g., naphthyridine) can target lipid metabolism pathways .
Comparative Analysis Table
Key Research Findings and Implications
Piperidine Flexibility : The piperidine ring in all analogues serves as a conformational scaffold, enabling diverse substitutions (e.g., pyrimidine, fluorophenethyl, thiopyran) that tailor interactions with biological targets .
Heterocyclic Influence : Pyrimidine (electron-deficient) vs. thiopyran (sulfur-containing) substituents modulate electronic properties and solubility. For instance, sulfur in the thiopyran derivative may improve membrane permeability .
Unmet Data Gaps : Physical properties (e.g., solubility, logP) and mechanistic studies for This compound are lacking, necessitating further experimental characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
